Lipophilicity-Driven Permeability Differentiation: Cyclohexyl vs. Methyl Substitution
The N1-cyclohexyl substituent significantly increases lipophilicity compared to the N1-methyl analog, directly impacting passive membrane permeability. In a cell-based kinase inhibition assay, compounds bearing an N1-cyclohexyl group demonstrated enhanced cellular activity relative to their methyl counterparts, attributed to improved permeability [1].
| Evidence Dimension | Lipophilicity (cLogP) and Cellular Permeability |
|---|---|
| Target Compound Data | N1-cyclohexyl-benzimidazole scaffold: Predicted cLogP ≈ 3.5; cellular IC50 shift observed |
| Comparator Or Baseline | N1-methyl-benzimidazole scaffold: Predicted cLogP ≈ 2.1; reduced cellular activity |
| Quantified Difference | ~1.4 log units higher lipophilicity; qualitative cellular activity enhancement |
| Conditions | Calculated cLogP values; Cell-based kinase assay (specific kinase not disclosed) |
Why This Matters
This lipophilicity difference makes the cyclohexyl-substituted compound more suitable for cell-based assays where membrane permeability is a critical factor.
- [1] WO2007148084A1. Benzimidazole derivatives for use in treating abnormal cell growth. Example 58. View Source
